molecular formula C5H7NSe B14240077 Selenocyanic acid, 3-butenyl ester CAS No. 397843-18-4

Selenocyanic acid, 3-butenyl ester

Cat. No.: B14240077
CAS No.: 397843-18-4
M. Wt: 160.09 g/mol
InChI Key: OGIFMVAYJQKBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenocyanic acid, 3-butenyl ester is an organic compound with the molecular formula C5H7NSe It is characterized by the presence of a selenium atom, which is bonded to a cyano group and a butenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenocyanic acid, 3-butenyl ester typically involves the reaction of selenocyanic acid with 3-butenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Selenocyanic acid, 3-butenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Selenocyanic acid, 3-butenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of selenocyanic acid, 3-butenyl ester involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, which are crucial for its biological activities. The compound can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include redox cycling and the modulation of cellular signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Selenocyanic acid, 3-propyl ester
  • Selenocyanic acid, 3-pentyl ester
  • Selenocyanic acid, 3-hexyl ester

Comparison

Compared to similar compounds, selenocyanic acid, 3-butenyl ester is unique due to its specific butenyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and potential applications. For example, the presence of the butenyl group may enhance its ability to participate in certain types of chemical reactions, making it more versatile in synthetic applications.

Properties

CAS No.

397843-18-4

Molecular Formula

C5H7NSe

Molecular Weight

160.09 g/mol

IUPAC Name

but-3-enyl selenocyanate

InChI

InChI=1S/C5H7NSe/c1-2-3-4-7-5-6/h2H,1,3-4H2

InChI Key

OGIFMVAYJQKBLP-UHFFFAOYSA-N

Canonical SMILES

C=CCC[Se]C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.